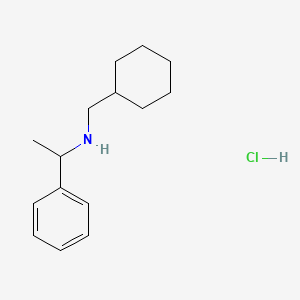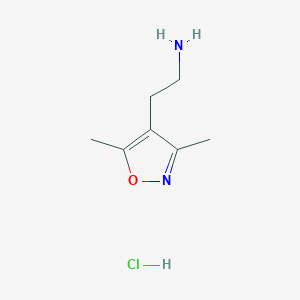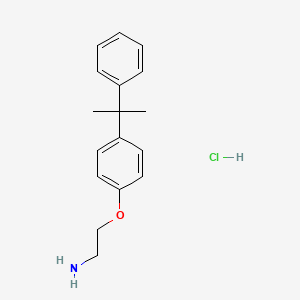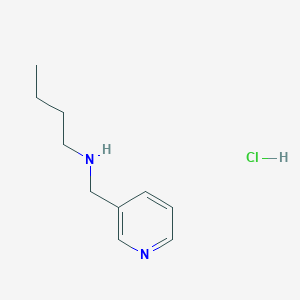
3-(1H-Benzimidazol-1-yl)propylamine hydrochloride
説明
3-(1H-Benzimidazol-1-yl)propylamine hydrochloride is a biochemical used for proteomics research . It is a compound that contains a benzene ring fused to an imidazole ring . The imidazole ring is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .
Molecular Structure Analysis
The molecular formula of this compound is C10H13N3•HCl . Its molecular weight is 211.69 . The InChI code is 1S/C10H13N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7,11H2 .Physical And Chemical Properties Analysis
This compound is a solid . The compound is non-combustible .科学的研究の応用
Antiparasitic Activity
Benzimidazole derivatives, such as carbazole aminoalcohols, have been explored for their efficacy in treating parasitic infections like alveolar echinococcosis (AE). In vitro and in vivo studies have shown that these compounds can significantly reduce cyst weights in infected mice, indicating potential as novel anti-AE agents. Their cytotoxicity in rat hepatoma cells was found to be lower than that of albendazole, a standard treatment for echinococcosis, at low concentrations, suggesting a favorable safety profile (Dang et al., 2018).
Pharmacological Potential
Benzimidazole derivatives have been synthesized and evaluated for their anxiolytic and analgesic properties. Studies involving novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives revealed significant analgesic and anxiolytic potentials, highlighting the therapeutic versatility of benzimidazole compounds (Maltsev et al., 2021).
Neuropharmacology
Benzimidazole derivatives have been investigated for their role as 5-HT3 receptor antagonists, which can have implications in treating various neurological disorders. For instance, specific enantiomers of benzimidazole derivatives demonstrated potent antagonistic activity on 5-HT3 receptors, which could be beneficial in managing conditions like emesis and gastrointestinal disorders (Ohta et al., 1996).
Gastrointestinal Research
In the context of gastrointestinal research, benzimidazole derivatives have been studied for their potential to protect against ulcers and other gastrointestinal issues. For example, certain benzimidazole-containing acetamide derivatives have shown promising results in mitigating ethanol-induced neurodegeneration and oxidative stress in the gastrointestinal tract, suggesting their utility in addressing neuroinflammatory conditions (Imran et al., 2020).
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been a subject of research. Studies have demonstrated that certain benzimidazole compounds can induce morphological damage in cancer cells, such as Echinococcus multilocularis metacestodes, which could be extrapolated to cancerous cells in humans, offering a new avenue for cancer treatment strategies (Walchshofer et al., 1990).
Safety and Hazards
生化学分析
Biochemical Properties
3-(1H-Benzimidazol-1-yl)propylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s benzimidazole moiety allows it to bind to specific sites on enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the function of various cell types, including cancer cells, by modulating signaling pathways that control cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The benzimidazole ring structure allows it to interact with nucleic acids and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects. The localization of the compound can influence its activity and interactions with other biomolecules .
特性
IUPAC Name |
3-(benzimidazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13;/h1-2,4-5,8H,3,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOYJRBCHURRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)

amine hydrochloride](/img/structure/B3077478.png)

amine hydrochloride](/img/structure/B3077485.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride](/img/structure/B3077520.png)


![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)


![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)
